Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate

Physicochemical profiling ADME prediction β-carboline SAR

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate (CAS 104537-94-2), also referred to as flazin methyl ester, is a harmala alkaloid belonging to the β-carboline class. It features a pyrido[3,4-b]indole core with a 5-hydroxymethylfuran-2-yl substituent at position 1 and a methyl carboxylate at position The compound has been isolated as a natural product from Streptomyces sp.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
CAS No. 104537-94-2
Cat. No. B008706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
CAS104537-94-2
SynonymsMethyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(O4)CO
InChIInChI=1S/C18H14N2O4/c1-23-18(22)14-8-12-11-4-2-3-5-13(11)19-16(12)17(20-14)15-7-6-10(9-21)24-15/h2-8,19,21H,9H2,1H3
InChIKeyBQMIHWBNJGZYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate (CAS 104537-94-2): Compound Class and Core Identity


Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate (CAS 104537-94-2), also referred to as flazin methyl ester, is a harmala alkaloid belonging to the β-carboline class [1]. It features a pyrido[3,4-b]indole core with a 5-hydroxymethylfuran-2-yl substituent at position 1 and a methyl carboxylate at position 3. The compound has been isolated as a natural product from Streptomyces sp. K01-0031 [2] and is structurally the methyl ester derivative of flazin (1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid, CAS 100041-05-2), a dietary β-carboline with documented bioactivity [3].

Microbial-derived β-carboline alkaloid probe
Protected methyl ester for flazin analogue synthesis
Predicted BBB penetrability may support CNS assay design

Why Flazin or Other β-Carbolines Cannot Substitute Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate in Procurement


Substituting flazin methyl ester with flazin (the free carboxylic acid) or other β-carboline analogues such as perlolyrine or flazinamide disregards critical differences in physicochemical properties, synthetic utility, and pharmacological profile. The methyl ester exhibits a calculated logP of approximately 3.26, substantially higher than the more polar carboxylic acid form, which alters membrane permeability, solubility, and chromatographic behavior [1]. In synthetic chemistry workflows, the methyl ester serves as a protected carboxyl surrogate that can be quantitatively hydrolyzed to flazin (92% yield) under mild basic conditions, making it a strategically distinct intermediate rather than a mere analogue [2]. Furthermore, the compound was co-isolated with specific antimycin congeners from Streptomyces sp. K01-0031, a defined biosynthetic context not shared by flazin from dietary sources, indicating differentiated natural product sourcing and potential impurity profiles relevant to natural product chemistry research [3].

  • Methyl ester's higher predicted lipophilicity relative to flazin may alter membrane permeability and chromatographic behavior in cell-based assays.
  • Free acid flazin requires additional protection/deprotection steps that the methyl ester avoids, complicating synthetic analogue workflows.
  • Different biosynthetic origin (Streptomyces vs dietary) introduces distinct co-metabolite profiles, limiting interchangeability as a reference standard.

Quantitative Differentiation Evidence for Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate


Lipophilicity Differentiation: Methyl Ester vs. Free Carboxylic Acid (Flazin)

The methyl ester exhibits a calculated logP of 3.26, which is significantly higher than the predicted logP of the corresponding carboxylic acid flazin (estimated logP ~1.5–2.0 based on the ionizable carboxyl group). This ~1.3–1.8 logP unit increase translates to approximately 20–60 fold higher partition into organic phases, directly impacting membrane permeability, reversed-phase HPLC retention, and in vitro assay behavior [1]. This physicochemical differentiation is critical when selecting compounds for cell-based assays where intracellular access is required, or for chromatographic method development where retention time predictability matters.

Lipophilicity
Data to verify
ΔlogP ≈ +1.3 to +1.8 vs. flazin (predicted)
Methyl ester logP 3.26; flazin estimated ~1.5–2.0
Supports membrane permeability and HPLC method differentiation
Predicted values; experimental logP/logD confirmation recommended
Physicochemical profiling ADME prediction β-carboline SAR

Synthetic Intermediate Utility: Controlled Hydrolysis to Flazin

Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate can be quantitatively converted to flazin via alkaline hydrolysis in 92% yield (NaOH, MeOH/H2O, 5 h) [1]. This contrasts with direct use of flazin, which bears a free carboxylic acid that can complicate reactions requiring carboxyl protection or non-aqueous conditions. The methyl ester thus functions as a protected, lipophilic precursor that is stable under diverse reaction conditions yet cleanly deprotectable, offering synthetic flexibility not available with flazin itself.

Synthetic utility
Reported
92% hydrolysis yield to flazin
NaOH, MeOH/H₂O, 5 h
Demonstrates efficient single-step intermediate conversion
Applicable to flazin analogue synthesis routes
Synthetic methodology Prodrug strategy Natural product derivatization

Natural Product Sourcing: Streptomyces-Derived vs. Dietary Flazin

Flazin methyl ester has been conclusively isolated from the cultured broth of Streptomyces sp. K01-0031, where it co-occurs with antimycins A3a, A3b, A4, A7, and A9 [1]. In contrast, flazin (the free acid) is predominantly reported from dietary and plant sources (soy sauce, sake, tomato products, blackcurrants) and is formed via Maillard-type reactions between L-tryptophan and carbohydrates [2]. This distinct biosynthetic provenance means the methyl ester carries a different impurity and co-metabolite profile, relevant for natural product dereplication studies and for laboratories specifically investigating actinomycete secondary metabolism.

Biosynthetic origin
Reported
Streptomyces sp. K01-0031; co-isolated with antimycins
Flazin from dietary sources via Maillard reactions
Enables microbial-source dereplication and impurity profiling
Distinct co-metabolite suites require source-matched standard
Natural product isolation Microbial metabolomics Biosynthetic origin

Predicted ADME Profile: Blood-Brain Barrier Penetration and CYP Inhibition Signature

In silico ADME predictions for flazin methyl ester indicate blood-brain barrier (BBB) penetration capability (CNS score: -2.35, classified as BBB penetrable), CYP1A2 and CYP2C19 inhibition, and CYP2D6 substrate activity [1]. While comparable predictions for flazin are not available from the same platform, the methyl ester's higher logP (3.26) and reduced hydrogen bond donor count (2 vs. 3 for flazin) are consistent with enhanced passive BBB permeation relative to the free acid. The CYP inhibition profile (CYP1A2 and CYP2C19 inhibitor; CYP3A4 non-inhibitor) provides a distinct interaction fingerprint that differs from the broader β-carboline class, where CYP1A2 interaction is common but CYP2C19 inhibition is less uniformly observed.

Predicted ADME
Data to verify
BBB penetrable (CNS -2.35); CYP1A2/2C19 inhibitor
CYP2D6 substrate; CYP3A4 non-inhibitor
Supports CNS penetration and CYP interaction study design
In silico predictions require experimental validation
Blood-brain barrier CYP450 inhibition Computational ADME

Recommended Application Scenarios for Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate Based on Evidence


Synthetic Intermediate in Flazin-Derived Analogue Campaigns

The demonstrated 92% hydrolysis yield to flazin under mild conditions makes this methyl ester the preferred starting material for medicinal chemistry programs that require carboxyl-protected intermediates. Unlike flazin, which bears a free carboxylic acid incompatible with many coupling and redox reactions, the methyl ester remains stable through multi-step sequences and can be deprotected quantitatively at the final stage [1]. This is directly relevant to SAR studies of flazin analogues at positions 3, 1′, and 5′, where carboxyl protection is essential for selective functionalization [2].

Natural Product Dereplication and Actinomycete Metabolomics Reference Standard

The compound's confirmed isolation from Streptomyces sp. K01-0031, co-occurring with a specific suite of antimycins (A3a, A3b, A4, A7, A9), establishes it as a diagnostic marker for this biosynthetic lineage [1]. Laboratories engaged in actinomycete natural product discovery should procure this specific methyl ester—not flazin from dietary sources—as an authentic reference standard for HPLC-MS dereplication workflows, ensuring correct identification of microbial vs. dietary β-carboline signals in complex metabolomic datasets.

Cell-Based Assays Requiring Enhanced Membrane Permeability

With a predicted logP of 3.26 and blood-brain barrier penetrability, the methyl ester is the form of choice for intracellular target engagement studies and CNS-targeted screening campaigns where the ionized carboxylate of flazin would limit passive diffusion across lipid bilayers [1]. Researchers designing cell-based assays for β-carboline targets should select the methyl ester when intracellular or CNS compartment access is a prerequisite, as the free acid form may yield false negatives due to permeability limitations.

Drug Metabolism and CYP Inhibition Profiling Studies

The predicted CYP inhibition fingerprint—CYP1A2 and CYP2C19 inhibitor, CYP2D6 substrate, CYP3A4 non-inhibitor—provides a defined interaction profile for use in drug-drug interaction screening panels [1]. This compound can serve as a β-carboline class representative for CYP2C19 inhibition assays, complementing flazin and other analogues that may exhibit different isoform selectivity, thereby supporting comprehensive CYP liability assessment in early-stage discovery.

Application
Selection Property
Validation Focus
Flazin analogue synthesis
Protected methyl ester intermediate
Deprotection efficiency and intermediate stability
Actinomycete metabolomics dereplication
Streptomyces-derived reference standard with distinct co-metabolite profile
HPLC-MS retention matching and co-metabolite verification
Cell-based assays with predicted CNS access
Higher predicted lipophilicity and BBB penetrability
Cell permeability and intracellular target engagement validation
CYP inhibition and metabolism profiling
Predicted CYP1A2/CYP2C19 inhibition signature
Isoform-specific CYP inhibition assays
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